2-Methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
“2-Methyl-[1,1’-biphenyl]-3-amine” is an organic compound. It is a derivative of biphenyl, where one hydrogen atom on one of the phenyl rings is replaced by a methyl group .
Molecular Structure Analysis
The molecular formula of “2-Methyl-[1,1’-biphenyl]-3-amine” is C13H12 . The structure includes two phenyl rings connected by a single bond, with a methyl group attached to one of the rings .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2-Methyl-[1,1'-biphenyl]-3-amine derivatives, specifically Me-TBBI, have shown significant application in the development of organic light-emitting diodes (OLEDs). Me-TBBI exhibits excellent thermal stability and good solubility in common solvents, which are crucial properties for OLEDs. Its use as a host material in phosphorescent OLEDs, doped with the guest of Ir(ppy)3, has led to improved device performance due to charge localization and thermal stability (Ge et al., 2008).
Corrosion Inhibition
Amine derivative compounds, such as this compound, have been synthesized and studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. The protective film formed by these compounds on the steel surface, confirmed through scanning electron microscopy, demonstrates their potential in corrosion protection applications (Boughoues et al., 2020).
Anticancer Activity
Research on this compound derivatives in medicinal chemistry has shown promising results in cancer treatment. Certain derivatives have displayed strong anti-cancer effects on various cancer cell lines, indicating the potential of these compounds in oncological therapeutics (Chen et al., 2020).
Synthesis of Amines
The compound has also been used in the synthesis of N-Methyl- and N-Alkylamines, which are important in academic research and industrial production. The development of cost-effective methods for synthesizing and functionalizing amines using earth-abundant metal-based catalysts, like Co3O4, has been a significant application area (Senthamarai et al., 2018).
Electroluminescence
In electroluminescent applications, derivatives of this compound have been used in developing novel hole-transporting materials. These materials, combined with electron-transporting materials, show potential in achieving high internal quantum efficiency in organic light-emitting diodes (OLEDs), with varied color emissions (Cai et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methyl-3-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVGZIZBMFJASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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